2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a bromo and methoxy group, along with a thieno[3,2-d]pyrimidinyl moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzoic acid and 4-oxothieno[3,2-d]pyrimidine.
Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide using an appropriate amine derivative of 4-oxothieno[3,2-d]pyrimidine under dehydrating conditions.
Reaction Conditions: Common reagents for this amidation include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the carbonyl group in the thieno[3,2-d]pyrimidine moiety to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The bromo and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxyaniline: A simpler analogue with similar substitution patterns but lacking the thieno[3,2-d]pyrimidine moiety.
4-bromo-3,5-dimethylanisole: Another bromo and methoxy substituted compound but with a different core structure.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-23-10-2-3-12(17)11(8-10)15(21)18-5-6-20-9-19-13-4-7-24-14(13)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDWUQNJFLLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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